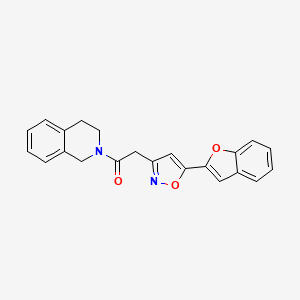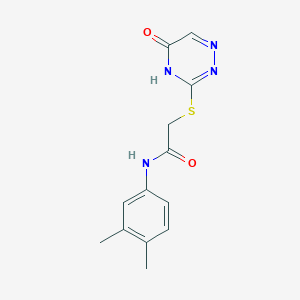
N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Effects and Therapeutic Potential
Chemical Reactivity and Biological Activities : Research on functionalized 3-thioxo-1,2,4-triazin-5-ones, which share structural features with the compound , highlights their importance in medicinal, pharmacological, and biological fields. These compounds are investigated for their potential as drugs, semi-drugs, and bioactive systems due to their versatile chemical reactivities and potential biological activities. The synthesis and behavior of these compounds towards various reagents under different conditions have been extensively studied, indicating their potential in developing new therapeutic agents with anticancer, anti-HIV, and antimicrobial properties, among others (Makki, Abdel-Rahman, & Alharbi, 2019).
Antituberculosis Activity : Organotin complexes, which could be structurally related to the compound through functional group manipulation, have demonstrated astonishing antituberculosis activity. The activity of these complexes, such as those derived from mefenamic acid and other related compounds, is scrutinized against Mycobacterium tuberculosis H37Rv. The structural diversity of the organotin moiety in these complexes plays a crucial role in their biological activity, suggesting that similar structural motifs in other compounds could lead to significant therapeutic applications (Iqbal, Ali, & Shahzadi, 2015).
Chemical Properties and Applications
Degradation and Environmental Impact : The degradation pathways, by-products, and biotoxicity of acetaminophen, a compound related through common functional groups such as the acetamide moiety, have been extensively reviewed. This research provides insights into the environmental impact and the advanced oxidation processes used to treat contaminants, highlighting the importance of understanding the chemical behavior and environmental fate of pharmaceutical compounds. Such studies are essential for environmental chemistry and pharmaceutical disposal practices (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Metabolism and Toxicity Studies : Research on the metabolism and related genetic differences of paracetamol (acetaminophen) underscores the significance of understanding the metabolic pathways and potential toxicities of pharmaceutical compounds. Studies focus on the metabolic activation and the risk factors associated with toxicity at therapeutic dosages, providing a framework for assessing the safety and efficacy of new drugs and compounds with similar structures or functional groups (Zhao & Pickering, 2011).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-3-4-10(5-9(8)2)15-12(19)7-20-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAIBWBUAXZYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



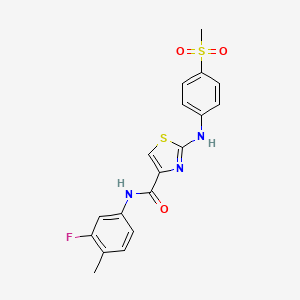
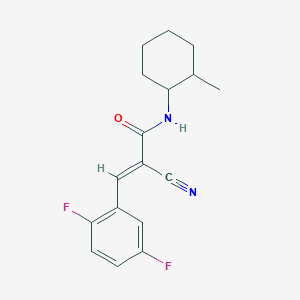
![Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2557305.png)
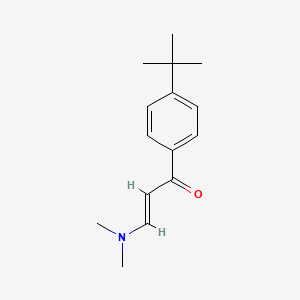
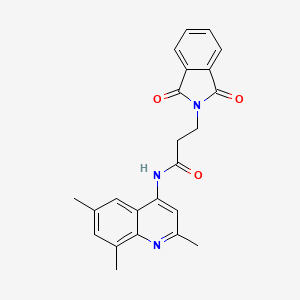
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2557311.png)
![N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide](/img/structure/B2557313.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2557314.png)
![4-(Dimethylsulfamoyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2557316.png)
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)
